Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate
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Overview
Description
Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Esterification: The final step involves the esterification of the oxazole derivative with ethanol in the presence of an acid catalyst to form this compound.
Chemical Reactions Analysis
Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Scientific Research Applications
Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate the effects of trifluoromethylated oxazole derivatives on different biological targets.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-(4-methylphenyl)oxazol-2-yl)acetate: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-(4-(4-chlorophenyl)oxazol-2-yl)acetate: The presence of a chlorine atom instead of a trifluoromethyl group alters the compound’s reactivity and biological activity.
Ethyl 2-(4-(4-bromophenyl)oxazol-2-yl)acetate: The bromine atom provides different steric and electronic effects compared to the trifluoromethyl group.
This compound stands out due to the unique properties imparted by the trifluoromethyl group, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-2-20-13(19)7-12-18-11(8-21-12)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNBCGHOLSYIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CO1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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